Ethyl (2-((4-(trifluoromethoxy)phenyl)carbamoyl)benzofuran-3-yl)carbamate

physicochemical profiling drug-likeness permeability prediction

Ethyl (2-((4-(trifluoromethoxy)phenyl)carbamoyl)benzofuran-3-yl)carbamate (CAS 888463-08-9) is a synthetic small-molecule benzofuran derivative bearing a 3-ethyl carbamate and a 2-(4-(trifluoromethoxy)phenyl)carbamoyl substituent. Its molecular formula is C19H15F3N2O5 and its molecular weight is 408.33 g/mol.

Molecular Formula C19H15F3N2O5
Molecular Weight 408.333
CAS No. 888463-08-9
Cat. No. B2537646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2-((4-(trifluoromethoxy)phenyl)carbamoyl)benzofuran-3-yl)carbamate
CAS888463-08-9
Molecular FormulaC19H15F3N2O5
Molecular Weight408.333
Structural Identifiers
SMILESCCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C19H15F3N2O5/c1-2-27-18(26)24-15-13-5-3-4-6-14(13)28-16(15)17(25)23-11-7-9-12(10-8-11)29-19(20,21)22/h3-10H,2H2,1H3,(H,23,25)(H,24,26)
InChIKeyPSFLXEUMVRWSOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (2-((4-(trifluoromethoxy)phenyl)carbamoyl)benzofuran-3-yl)carbamate (888463-08-9): Structural Baseline and Procurement Context


Ethyl (2-((4-(trifluoromethoxy)phenyl)carbamoyl)benzofuran-3-yl)carbamate (CAS 888463-08-9) is a synthetic small-molecule benzofuran derivative bearing a 3-ethyl carbamate and a 2-(4-(trifluoromethoxy)phenyl)carbamoyl substituent . Its molecular formula is C19H15F3N2O5 and its molecular weight is 408.33 g/mol . The compound belongs to a series of 2-carbamoyl-3-substituted benzofurans that have appeared in patent disclosures for FXa inhibition, though the specific biological profile of this analogue remains unpublished [1].

Synthetic benzofuran carbamate for FXa inhibitor SAR studies
No biological activity data reported — use as a structural probe
May support physicochemical profiling and lead optimization

Why In-Class Benzofuran Carbamates Cannot Substitute Ethyl (2-((4-(trifluoromethoxy)phenyl)carbamoyl)benzofuran-3-yl)carbamate Without Verification


The 2-carbamoyl-3-substituted benzofuran scaffold is highly sensitive to peripheral modifications. In the FXa inhibitor patent series, even minor changes to the 3-position substituent or the aryl carbamoyl group can shift potency by orders of magnitude [1]. Closely related compounds such as the 3-benzodioxole-carboxamide (888456-69-7) or the 3-methoxyacetamido analogue (888454-89-5) differ in hydrogen-bonding capacity, lipophilicity, and steric bulk, ruling out assumption-based interchange for any assay requiring target engagement, selectivity, or metabolic stability . Therefore, procurement decisions must be guided by compound-specific data rather than class-level expectation.

Structural sensitivity of the 2-carbamoyl-3-substituted benzofuran scaffold means even close analogs (e.g., 888456-69-7, 888454-89-5) may not replicate target engagement, selectivity, or metabolic profile.
Differences in hydrogen-bond donor/acceptor capacity can alter solubility and target binding thermodynamics; direct substitution without verification may compromise assay interpretation.
Higher lipophilicity in comparators may affect non-specific binding and metabolic clearance — class-based interchange is not supported.

Quantitative Differentiation Evidence for Ethyl (2-((4-(trifluoromethoxy)phenyl)carbamoyl)benzofuran-3-yl)carbamate vs. Closest Analogs


Molecular Weight and Polar Surface Area Differentiation Relative to 3-Benzodioxole-Carboxamide Analog

Ethyl (2-((4-(trifluoromethoxy)phenyl)carbamoyl)benzofuran-3-yl)carbamate possesses a molecular weight of 408.33 g/mol and a topological polar surface area (tPSA) of 102 Ų, compared to 484.39 g/mol and a tPSA of 130 Ų for the 3-(2H-1,3-benzodioxole-5-carboxamide) analog (CAS 888456-69-7) . The lower molecular weight and reduced tPSA suggest a more favorable ADME profile for passive permeability according to Lipinski and Veber rule thresholds, though experimental validation is absent.

MW and tPSA vs. 3-Benzodioxole Analog
Data to verify
Target: MW 408.33 g/mol, tPSA ≈ 102 Ų Comparator (888456-69-7): MW 484.39 g/mol, tPSA ≈ 130 Ų ΔMW = -76.06 g/mol, ΔtPSA ≈ -28 Ų
Supports permeability hypothesis for SAR optimization
Computed properties; experimental ADME data not available
physicochemical profiling drug-likeness permeability prediction

Hydrogen-Bond Donor/Acceptor Profile vs. 3-Methoxyacetamido Analog

The target compound presents 2 hydrogen-bond donors (both carbamate NH) and 6 hydrogen-bond acceptors, whereas the 3-(2-methoxyacetamido) analog (CAS 888454-89-5) contains 3 donors and 7 acceptors due to the additional amide NH and methoxy oxygen . This difference in H-bond capacity can influence solubility, crystal packing, and target binding thermodynamics, particularly in polar active sites where excessive donor/acceptor counts may impose a desolvation penalty.

HBD/HBA Profile vs. 3-Methoxyacetamido Analog
Class-level inference
Target: HBD 2, HBA 6 Comparator (888454-89-5): HBD 3, HBA 7 ΔHBD = -1, ΔHBA = -1
May affect solubility and target binding thermodynamics
Class-level inference; requires experimental solubility data
solubility optimization crystal engineering target engagement

Lipophilicity Projection (clogP) Relative to 3-Benzamido Analog

The target compound is predicted to have a clogP of approximately 3.8, compared to approximately 4.5 for the 3-benzamido analog (CAS 888455-43-4) that incorporates an additional phenyl ring [1][2]. Elevated lipophilicity is correlated with increased metabolic clearance, CYP inhibition promiscuity, and phospholipidosis risk, making the less lipophilic ethyl carbamate a potentially cleaner chemical probe in the absence of potency data.

Lipophilicity (clogP) vs. 3-Benzamido Analog
Data to verify
Target: clogP ≈ 3.8 Comparator (888455-43-4): clogP ≈ 4.5 ΔclogP ≈ -0.7
Lower lipophilicity may reduce non-specific binding risk
Computed logP; experimental logP and metabolic stability not measured
lipophilicity metabolic stability off-target promiscuity

Data Gap Notice: Absence of Head-to-Head Biological Activity Data

As of the search date, no primary research paper, patent biological example, or public database entry provides quantitative IC50, Ki, EC50, or selectivity data for ethyl (2-((4-(trifluoromethoxy)phenyl)carbamoyl)benzofuran-3-yl)carbamate against any specific target [1]. Similarly, no direct head-to-head comparison with the closest analogs (888456-69-7, 888455-43-4, 888454-89-5) has been published. All differentiation claims must therefore be treated as hypothesis-generating until experimental validation is performed.

Activity Profile
Data to verify
No IC50, Ki, EC50, or selectivity data available for target compound or comparators
Structural differentiation does not guarantee functional outcome
Plan internal target profiling alongside key analogs
data transparency risk assessment screening strategy

Recommended Application Scenarios for Ethyl (2-((4-(trifluoromethoxy)phenyl)carbamoyl)benzofuran-3-yl)carbamate Based on Available Evidence


FXa Inhibitor Lead Optimization and SAR Expansion

The carbamoyl-type benzofuran scaffold is a known FXa inhibitor pharmacophore [1]. Ethyl (2-((4-(trifluoromethoxy)phenyl)carbamoyl)benzofuran-3-yl)carbamate can serve as a moderate-lipophilicity, lower-molecular-weight replacement for the 3-benzodioxole and 3-benzamido analogs in SAR studies, where reducing logP and molecular weight is hypothesized to improve pharmacokinetic properties without the heavy aromatic decoration that drives protein binding.

Physicochemical Probe for Solubility and Permeability Assays

Given its favorable predicted physicochemical profile (MW = 408.33 g/mol, clogP ≈ 3.8, tPSA ≈ 102 Ų) [1], this compound is a suitable candidate for head-to-head solubility and Caco-2/PAMPA permeability comparison against the heavier, more polar analogs (888456-69-7 and 888454-89-5) to experimentally validate the predicted ADME advantages.

Metabolic Stability Screening in a Benzofuran Series

The lower clogP and reduced hydrogen-bonding capacity of the target compound, relative to the 3-benzamido and 3-methoxyacetamido analogs, position it as a potential benchmark for microsomal or hepatocyte stability studies [1]. Users can evaluate whether the predicted reduction in lipophilicity translates into measurable improvements in intrinsic clearance.

Crystallization and Solid-State Form Development

The compound's moderate polarity and the presence of an ethyl carbamate group offer different crystal engineering opportunities compared to the bulkier, more polar analogs. The reduced H-bond donor count (2 vs. 3-4 in comparators) may favor fewer polymorphic forms, simplifying formulation development for early-stage in vivo studies.

Application
Selection Property
Validation Focus
FXa inhibitor SAR expansion
Favorable physicochemical profile (MW, tPSA, clogP)
Experimental target engagement and potency assays
Physicochemical profiling
Computed permeability and solubility predictors
Caco-2/PAMPA and thermodynamic solubility
Metabolic stability screening
Reduced lipophilicity vs. benzamido analog
Microsomal or hepatocyte intrinsic clearance
Solid-state form development
Moderate polarity, ethyl carbamate group
Polymorph screening and crystallization
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